2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide
Overview
Description
2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide is a useful research compound. Its molecular formula is C17H12ClN3O4 and its molecular weight is 357.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.0516336 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide is a compound of interest in various synthetic and mechanistic organic chemistry research areas. Its applications span from the development of novel chemical entities with potential pharmacological activities to the synthesis of complex molecules for material science.
Anticancer, Anti-Inflammatory, and Analgesic Activities : The synthesis of 2-(substituted phenoxy) acetamide derivatives has been explored for potential anticancer, anti-inflammatory, and analgesic agents. Compounds with halogens on the aromatic ring have shown favorable activities, indicating the chemical's utility in developing therapeutic agents (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).
Photocatalytic Degradation and Environmental Applications : The photocatalytic degradation of pharmaceuticals using TiO2 nanoparticles in the presence of UV and sunlight irradiation has been studied, showcasing the potential environmental applications of such compounds in removing contaminants from water (N. Jallouli, K. Elghniji, H. Trabelsi, M. Ksibi, 2017).
Synthesis of Novel Phenoxyacetamide Derivatives for Insecticidal Use : Research into N-(4-chlorophenyl)-2-phenoxyacetamide derivatives has led to the synthesis of compounds with significant insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This application demonstrates the compound's relevance in agricultural sciences and pest management (Kaiwan O. Rashid, K. Mohamed, M. Salam, E. Abdel‐Latif, A. Fadda, M. Elmorsy, 2021).
Metallophthalocyanines Synthesis for Material Science : The compound has been used in synthesizing new metallophthalocyanines with four phenoxyacetamide units, indicating its role in creating materials with potential applications in electronics, catalysis, and photodynamic therapy (M. Ağırtaş, M. S. İzgi, 2009).
Decontamination of Environmental Pollutants : Studies have shown the effectiveness of graphene in adsorbing chloro-2-nitrophenol from aqueous solutions, highlighting the role of related compounds in environmental cleanup and pollution control (A. Mehrizad, P. Gharbani, 2014).
Properties
IUPAC Name |
2-[4-chloro-2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-14-3-6-16(25-10-17(20)22)12(8-14)7-13(9-19)11-1-4-15(5-2-11)21(23)24/h1-8H,10H2,(H2,20,22)/b13-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXUDNRHAINWBW-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C=CC(=C2)Cl)OCC(=O)N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=C(C=CC(=C2)Cl)OCC(=O)N)/C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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